molecular formula C15H32O2 B14268862 1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane CAS No. 158754-73-5

1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane

Cat. No.: B14268862
CAS No.: 158754-73-5
M. Wt: 244.41 g/mol
InChI Key: PTMXXHPZOHBKKP-UHFFFAOYSA-N
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Description

1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane is an organic compound with the molecular formula C15H32O2. It is characterized by the presence of two hexyl groups connected through an oxygen bridge to a propyl group. This compound is part of a class of chemicals known for their applications in various scientific fields due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane typically involves the reaction of hexanol with propylene oxide in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of hexanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the oxygen bridge can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

    Oxidation: Hexanoic acid and propanoic acid.

    Reduction: Hexanol and propanol.

    Substitution: Hexyl iodide and propyl iodide.

Scientific Research Applications

1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid membranes and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which 1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(Propoxy)propan-2-YL]oxy}propane
  • 1-{[1-(Butoxy)propan-2-YL]oxy}butane
  • 1-{[1-(Pentoxy)propan-2-YL]oxy}pentane

Uniqueness

1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane is unique due to its longer alkyl chains, which enhance its hydrophobic interactions with lipid membranes. This property distinguishes it from similar compounds with shorter alkyl chains, making it more effective in applications requiring strong hydrophobic interactions.

Properties

CAS No.

158754-73-5

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

1-(2-hexoxypropoxy)hexane

InChI

InChI=1S/C15H32O2/c1-4-6-8-10-12-16-14-15(3)17-13-11-9-7-5-2/h15H,4-14H2,1-3H3

InChI Key

PTMXXHPZOHBKKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(C)OCCCCCC

Origin of Product

United States

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